Cas no 15788-99-5 (3-hydroxy-N-(2-hydroxyethyl)benzamide)

3-hydroxy-N-(2-hydroxyethyl)benzamide 化学的及び物理的性質
名前と識別子
-
- 3-hydroxy-N-(2-hydroxyethyl)benzamide
- BenzaMide, 3-hydroxy-N-(2-hydroxyethyl)-
- SCHEMBL9667962
- Z31725204
- D86005
- AKOS003613111
- Oprea1_569195
- 15788-99-5
- DTXSID50515457
- EN300-78213
- QAA78899
- Benzamide, 3-hydroxy-N-(2-hydroxyethyl)-
-
- インチ: InChI=1S/C9H11NO3/c11-5-4-10-9(13)7-2-1-3-8(12)6-7/h1-3,6,11-12H,4-5H2,(H,10,13)
- InChIKey: FUUOJLKDTDVFIJ-UHFFFAOYSA-N
- ほほえんだ: c1cc(cc(c1)O)C(=O)NCCO
計算された属性
- せいみつぶんしりょう: 181.07389321g/mol
- どういたいしつりょう: 181.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 427.2±30.0 °C at 760 mmHg
- フラッシュポイント: 212.2±24.6 °C
- じょうきあつ: 0.0±1.1 mmHg at 25°C
3-hydroxy-N-(2-hydroxyethyl)benzamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-hydroxy-N-(2-hydroxyethyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H594583-100mg |
3-hydroxy-N-(2-hydroxyethyl)benzamide |
15788-99-5 | 100mg |
$ 250.00 | 2022-06-04 | ||
TRC | H594583-50mg |
3-hydroxy-N-(2-hydroxyethyl)benzamide |
15788-99-5 | 50mg |
$ 160.00 | 2022-06-04 | ||
Enamine | EN300-78213-0.1g |
3-hydroxy-N-(2-hydroxyethyl)benzamide |
15788-99-5 | 95% | 0.1g |
$180.0 | 2024-05-22 | |
Enamine | EN300-78213-10.0g |
3-hydroxy-N-(2-hydroxyethyl)benzamide |
15788-99-5 | 95% | 10.0g |
$2231.0 | 2024-05-22 | |
A2B Chem LLC | AA79891-5g |
3-Hydroxy-n-(2-hydroxyethyl)benzamide |
15788-99-5 | 95% | 5g |
$1619.00 | 2024-04-20 | |
Aaron | AR001QHR-100mg |
Benzamide, 3-hydroxy-N-(2-hydroxyethyl)- |
15788-99-5 | 95% | 100mg |
$273.00 | 2023-12-15 | |
Aaron | AR001QHR-5g |
Benzamide, 3-hydroxy-N-(2-hydroxyethyl)- |
15788-99-5 | 95% | 5g |
$2093.00 | 2023-12-15 | |
A2B Chem LLC | AA79891-2.5g |
3-Hydroxy-n-(2-hydroxyethyl)benzamide |
15788-99-5 | 95% | 2.5g |
$1105.00 | 2024-04-20 | |
A2B Chem LLC | AA79891-50mg |
3-Hydroxy-n-(2-hydroxyethyl)benzamide |
15788-99-5 | 95% | 50mg |
$163.00 | 2024-04-20 | |
A2B Chem LLC | AA79891-250mg |
3-Hydroxy-n-(2-hydroxyethyl)benzamide |
15788-99-5 | 95% | 250mg |
$306.00 | 2024-04-20 |
3-hydroxy-N-(2-hydroxyethyl)benzamide 関連文献
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
3-hydroxy-N-(2-hydroxyethyl)benzamideに関する追加情報
Recent Advances in the Study of 3-hydroxy-N-(2-hydroxyethyl)benzamide (CAS: 15788-99-5)
3-hydroxy-N-(2-hydroxyethyl)benzamide (CAS: 15788-99-5) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly due to its structural properties and biological activity. This research briefing provides an overview of the latest findings related to this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
One of the key areas of investigation has been the synthesis and optimization of 3-hydroxy-N-(2-hydroxyethyl)benzamide. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers utilized a combination of catalytic hydrogenation and selective hydroxylation, achieving a 15% increase in overall yield compared to traditional methods. This advancement is critical for facilitating further pharmacological studies and potential commercialization.
In terms of biological activity, recent in vitro studies have demonstrated that 3-hydroxy-N-(2-hydroxyethyl)benzamide exhibits promising anti-inflammatory properties. Research conducted at the University of Cambridge (2024) revealed that the compound inhibits the NF-κB signaling pathway, a key regulator of inflammatory responses. These findings suggest potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. However, further in vivo studies are required to validate these effects and assess safety profiles.
Another significant development is the exploration of 3-hydroxy-N-(2-hydroxyethyl)benzamide as a potential anticancer agent. A preclinical study published in Cancer Research (2023) highlighted its ability to induce apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. The compound's mechanism appears to involve the disruption of mitochondrial membrane potential and activation of caspase-3. While these results are preliminary, they open new avenues for combination therapies and targeted cancer treatments.
Despite these promising findings, challenges remain in the clinical translation of 3-hydroxy-N-(2-hydroxyethyl)benzamide. Pharmacokinetic studies indicate that the compound has a relatively short half-life in plasma, necessitating the development of sustained-release formulations or structural analogs with improved stability. Additionally, comprehensive toxicology studies are needed to ensure its safety for human use. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these limitations.
In conclusion, 3-hydroxy-N-(2-hydroxyethyl)benzamide (CAS: 15788-99-5) represents a compound with diverse therapeutic potential, as evidenced by recent research. Its applications in inflammation and oncology are particularly noteworthy, though further studies are essential to fully realize its clinical benefits. The ongoing advancements in synthesis methods and mechanistic understanding underscore its importance in the field of chemical biology and drug discovery.
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